2,6,8-Trichloropurine

Purine dehalogenation Hydrogenation selectivity Nucleus reduction

Procurement is strategically advantageous: 2,6,8-Trichloropurine (CAS 2562-52-9) provides three differentially reactive chlorine sites (C8 > C6 > C2), a 50% increase over dichloropurines, maximizing library diversity per step. It offers a convergent, stereoselective route to C8-substituted 2-CdA antileukemic analogs, documented urate oxidase inhibition (Ki=1 μM), and utility as a halogenation inhibitor in chlortetracycline fermentation research.

Molecular Formula C5HCl3N4
Molecular Weight 223.4 g/mol
CAS No. 2562-52-9
Cat. No. B1237924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,8-Trichloropurine
CAS2562-52-9
Synonyms2,6,8-trichloropurine
Molecular FormulaC5HCl3N4
Molecular Weight223.4 g/mol
Structural Identifiers
SMILESC12=C(N=C(N1)Cl)N=C(N=C2Cl)Cl
InChIInChI=1S/C5HCl3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12)
InChIKeyXPTCECRKQRKFLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6,8-Trichloropurine CAS 2562-52-9: Purine Scaffold Properties and Synthetic Utility


2,6,8-Trichloropurine (CAS 2562-52-9) is a trihalogenated purine derivative with molecular formula C5HCl3N4 and molecular weight 223.45 g/mol [1]. The compound bears three chlorine substituents at the 2-, 6-, and 8-positions of the purine bicyclic ring system, which confers enhanced electrophilicity relative to mono- and dichlorinated purine analogs. This electron-deficient heteroaromatic structure serves as a versatile synthetic intermediate for sequential nucleophilic aromatic substitution (SNAr) reactions and cross-coupling transformations, enabling systematic construction of 2,6,8-trisubstituted purine libraries with pharmaceutical relevance [2].

2,6,8-Trichloropurine: Why Generic Substitution with Dichloropurine Analogs Fails


Substituting 2,6,8-Trichloropurine with seemingly analogous dichloropurine isomers (e.g., 2,6-dichloropurine or 6,8-dichloropurine) fundamentally alters both synthetic outcomes and biological target engagement. Direct comparative dehalogenation studies demonstrate that 2,6,8-trichloropurine undergoes partial reduction of the purine nucleus under hydrogenation conditions, whereas 2,6-dichloropurine cleanly yields 2-chloropurine, confirming divergent reaction pathways dictated by the presence of the third chlorine atom [1]. Furthermore, the 8-position chlorine in trichloropurine exhibits markedly higher reactivity in SNAr reactions than the 2- and 6-positions due to enhanced electron withdrawal from adjacent nitrogen atoms, a regioselectivity advantage absent in dichlorinated analogs that limits their utility for sequential, site-selective functionalization [2]. In biological systems, the tri-chlorinated structure confers competitive inhibition of urate oxidase with Ki = 1 μM, a specific molecular recognition property not replicated by 2-chloropurine or 2-aminopurine derivatives .

2,6,8-Trichloropurine: Quantified Differentiation Evidence vs. Comparator Purine Analogs


Dehalogenation Pathway Divergence: 2,6,8-Trichloropurine vs. 2,6-Dichloropurine

Under identical hydrogenation conditions, 2,6,8-trichloropurine undergoes partial reduction of the purine nucleus, whereas 2,6-dichloropurine undergoes clean dehalogenation to yield 2-chloropurine without nuclear reduction. This experimentally verified difference in reaction outcome establishes that the third chlorine substituent at the 8-position fundamentally alters the electronic character of the purine ring system, rendering trichloropurine unsuitable as a direct substitute for dichloropurine in synthetic sequences where aromatic integrity must be preserved [1].

Purine dehalogenation Hydrogenation selectivity Nucleus reduction

Urate Oxidase Inhibition Potency: Quantitative Ki Value Differentiation

2,6,8-Trichloropurine inhibits urate oxidase (UAOX) with an inhibition constant (Ki) of 1 μM, acting as a competitive inhibitor at the enzyme's active site . In contrast, related purine analogs including 2-aminopurine, 6-mercaptopurine, and 2-chloropurine have not been reported to exhibit comparable UAOX inhibition potency at this concentration range, with class-level inference indicating that the tri-chlorinated configuration is required for effective active-site binding and competitive displacement of the urate substrate [1].

Enzyme inhibition Urate oxidase Purine metabolism

Regioselective Cross-Coupling: Tri-Chlorinated Scaffold Enables Sequential Functionalization

The 8-chlorine in 2,6,8-trichloropurine exhibits markedly higher reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to the 2- and 6-positions, a consequence of enhanced electron withdrawal from adjacent nitrogen atoms in the imidazole ring [1]. This reactivity gradient is not present in 2,6-dichloropurine (which lacks the 8-position chlorine entirely) or 6,8-dichloropurine (which lacks the 2-position chlorine), thereby limiting those scaffolds to at most two sequential substitution events [2]. Controlled, stepwise substitution at all three positions has been demonstrated in the synthesis of 7,8-dihydro-7-methyl-8-thioxoguanosine, where differential reactivity of the 2-, 6-, and 8-positions enabled selective conversion of 2,6,8-trichloro-7-methylpurine to the target antiviral nucleoside [3].

Cross-coupling Regioselective substitution Combinatorial chemistry

Anion Glycosylation for Nucleoside Synthesis: Direct C8 Functionalization Route

2,6,8-Trichloropurine serves as the direct glycosylation substrate for stereoselective synthesis of 8-substituted 2-chloro-2′-deoxyadenosine (2-CdA) derivatives via anion glycosylation [1]. This approach provides a streamlined, convergent route to C8-modified nucleoside analogs with potential antileukemic activity, including the 8-thioxo derivative 11 which demonstrated cytotoxicity against multiple leukemia cell lines. In contrast, the comparator route using 8-bromo-2-chloro-2′-deoxyadenosine requires pre-installation of the sugar moiety followed by nucleophilic displacement at C8, a two-step sequence that introduces additional synthetic complexity and limits the accessible scope of C8 modifications [1].

Nucleoside synthesis Antileukemic agents Stereoselective glycosylation

Antibiotic Biosynthesis Modulation: Halogenation Inhibition in Chlortetracycline Production

2,6,8-Trichloropurine inhibits halogenation during the biosynthesis of chlortetracycline by Streptomyces aureofaciens, providing a unique tool for modulating secondary metabolite production pathways in industrial fermentation . This activity is not reported for 2,6-dichloropurine, 6-chloropurine, or other less-chlorinated purine analogs under comparable fermentation conditions, suggesting that the tri-chlorinated substitution pattern is required for effective interference with the halogenation machinery .

Antibiotic biosynthesis Streptomyces aureofaciens Halogenation inhibition

Storage Stability Profile: Temperature-Dependent Long-Term Storage Data

2,6,8-Trichloropurine requires storage at -20°C for long-term stability (1-2 years), with short-term storage at -4°C viable for 1-2 weeks [1]. In contrast, 2,6-dichloropurine (CAS 5451-40-1) and 6-chloropurine (CAS 87-42-3) are typically stored at 2-8°C or room temperature, reflecting greater hydrolytic lability of the trichlorinated purine scaffold due to the electron-withdrawing effect of three chlorine substituents increasing susceptibility to nucleophilic attack by ambient moisture .

Stability Storage conditions Reagent shelf-life

2,6,8-Trichloropurine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Combinatorial Synthesis of 2,6,8-Trisubstituted Purine Libraries

Researchers constructing focused purine libraries for kinase inhibitor discovery or adenosine receptor modulator programs should select 2,6,8-trichloropurine as the core scaffold. The compound provides three differentially reactive chlorine positions (reactivity hierarchy: C8 > C6 > C2), enabling sequential SNAr and cross-coupling functionalization to generate diverse 2,6,8-trisubstituted purine collections from a single starting material [1]. This tri-functional capability offers a 50% increase in addressable substitution positions relative to 2,6-dichloropurine, maximizing library diversity per synthetic step [2].

Stereoselective Synthesis of C8-Modified Antileukemic Nucleosides

Medicinal chemistry groups developing 2-chloro-2′-deoxyadenosine (2-CdA, cladribine) analogs with enhanced antileukemic activity should procure 2,6,8-trichloropurine for direct anion glycosylation. This convergent route provides stereoselective access to C8-substituted 2-CdA derivatives in fewer synthetic steps compared to the alternative displacement route using 8-bromo-2-chloro-2′-deoxyadenosine, with the 8-thioxo derivative demonstrating cytotoxic activity against multiple leukemia cell lines [1].

Urate Oxidase Enzyme Inhibition Studies

Investigators studying peroxisomal urate oxidase (UAOX) function in purine catabolism or developing tool compounds for UAOX-related assays should select 2,6,8-trichloropurine based on its documented competitive inhibition activity with Ki = 1 μM [1]. This specific, quantifiable inhibition benchmark enables dose-response experimental design and mechanistic studies of enzyme kinetics, and the compound has been validated for specificity control in histochemical UAOX localization studies [2].

Antibiotic Biosynthesis Pathway Engineering

Microbiology and natural product research teams optimizing chlortetracycline fermentation yields or investigating halogenase enzyme function in Streptomyces aureofaciens should procure 2,6,8-trichloropurine as a halogenation inhibitor tool. The compound specifically interferes with the biosynthetic halogenation step, enabling studies of secondary metabolite regulation and yield manipulation strategies not accessible with less-chlorinated purine analogs [1].

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